molecular formula C28H22N2O5S B4650959 N-(3-Acetyl-2-methyl-1-benzofuran-5-YL)-4-methyl-N-(quinoline-8-sulfonyl)benzamide

N-(3-Acetyl-2-methyl-1-benzofuran-5-YL)-4-methyl-N-(quinoline-8-sulfonyl)benzamide

Cat. No.: B4650959
M. Wt: 498.6 g/mol
InChI Key: WXDXZIFVVALJNM-UHFFFAOYSA-N
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Description

N-(3-Acetyl-2-methyl-1-benzofuran-5-YL)-4-methyl-N-(quinoline-8-sulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzofuran ring, a quinoline moiety, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetyl-2-methyl-1-benzofuran-5-YL)-4-methyl-N-(quinoline-8-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the acetyl and methyl groups. The quinoline moiety is then attached through a sulfonylation reaction. The final step involves the formation of the benzamide linkage.

    Preparation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones.

    Introduction of Acetyl and Methyl Groups: Acetylation and methylation reactions are carried out using reagents such as acetic anhydride and methyl iodide.

    Sulfonylation of Quinoline: The quinoline moiety is sulfonylated using sulfonyl chlorides under basic conditions.

    Formation of Benzamide Linkage: The final step involves the coupling of the sulfonylated quinoline with the benzofuran derivative to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetyl-2-methyl-1-benzofuran-5-YL)-4-methyl-N-(quinoline-8-sulfonyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(3-Acetyl-2-methyl-1-benzofuran-5-YL)-4-methyl-N-(quinoline-8-sulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Acetyl-2-methyl-1-benzofuran-5-YL)-4-methyl-N-(quinoline-8-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Acetyl-2-methyl-1-benzofuran-5-YL)-4-methyl-N-(quinoline-8-sulfonyl)benzamide
  • Benzyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate

Uniqueness

This compound stands out due to its unique combination of a benzofuran ring, a quinoline moiety, and a sulfonyl group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-quinolin-8-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O5S/c1-17-9-11-21(12-10-17)28(32)30(22-13-14-24-23(16-22)26(18(2)31)19(3)35-24)36(33,34)25-8-4-6-20-7-5-15-29-27(20)25/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDXZIFVVALJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-Acetyl-2-methyl-1-benzofuran-5-YL)-4-methyl-N-(quinoline-8-sulfonyl)benzamide
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N-(3-Acetyl-2-methyl-1-benzofuran-5-YL)-4-methyl-N-(quinoline-8-sulfonyl)benzamide
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N-(3-Acetyl-2-methyl-1-benzofuran-5-YL)-4-methyl-N-(quinoline-8-sulfonyl)benzamide
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N-(3-Acetyl-2-methyl-1-benzofuran-5-YL)-4-methyl-N-(quinoline-8-sulfonyl)benzamide
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N-(3-Acetyl-2-methyl-1-benzofuran-5-YL)-4-methyl-N-(quinoline-8-sulfonyl)benzamide
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N-(3-Acetyl-2-methyl-1-benzofuran-5-YL)-4-methyl-N-(quinoline-8-sulfonyl)benzamide

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